molecular formula C22H28N4O3S B6587952 N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide CAS No. 1235227-43-6

N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide

Cat. No.: B6587952
CAS No.: 1235227-43-6
M. Wt: 428.5 g/mol
InChI Key: UCGDGIKLRSGSJA-UHFFFAOYSA-N
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Description

The compound N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide features a hybrid structure combining a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety, a piperidinylmethyl linker, and a 4-phenyloxane-4-carboxamide group. The piperidine ring may enhance solubility or binding affinity, while the phenyloxane group could influence stereoelectronic properties .

Properties

IUPAC Name

N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-16-19(30-25-24-16)20(27)26-11-7-17(8-12-26)15-23-21(28)22(9-13-29-14-10-22)18-5-3-2-4-6-18/h2-6,17H,7-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGDGIKLRSGSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C22H28N4O3S
  • Molecular Weight : 428.5 g/mol
  • CAS Number : 1235227-43-6

The structure includes a thiadiazole ring, a piperidine moiety, and an oxane carboxamide group, contributing to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The general steps include:

  • Formation of the Thiadiazole Ring : This can be achieved by reacting hydrazonoyl halides with appropriate thioketones.
  • Piperidine Ring Formation : Synthesized through cyclization reactions involving amine precursors.
  • Coupling Reaction : The final product is formed by coupling the thiadiazole and piperidine intermediates with an oxane derivative under specific conditions.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against various bacterial strains including E. coli and Bacillus mycoides.
  • Antifungal Activity : It demonstrates weak fungicidal properties against Candida albicans but is more effective in other applications.

Insecticidal and Antiviral Properties

The compound exhibits significant insecticidal activity against pests such as Plutella xylostella (diamondback moth) and repellent activity against Myzus persicae (green peach aphid). Additionally, it has shown antiviral activity against the tobacco mosaic virus, indicating potential applications in agricultural biotechnology.

The biological activity of this compound can be attributed to its structural features:

  • Binding Interactions : Docking studies suggest that it can bind effectively to proteins involved in cellular signaling pathways related to cancer and viral replication.
  • Enzymatic Inhibition : It may inhibit bacterial enzymes critical for cell wall synthesis or protein production, leading to antimicrobial effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
4-Methyl-1,2,3-thiadiazoleThiadiazole coreAntifungal and antiviral
N-(2-fluorophenyl)-3-(1-(4-methylthiadiazole)Thiadiazole and phenyl groupAntitumor activity
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazoleThiadiazole core with aromatic substituentsCytotoxicity against cancer cells

This compound stands out due to its adamantane core combined with a piperidine ring and thiadiazole moiety, which potentially enhances its stability and biological activity compared to simpler derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to thiadiazoles:

  • In Vitro Studies : Investigations have shown that compounds with similar structures can inhibit the growth of various pathogens effectively.
  • Field Trials : Application of these compounds in agricultural settings has demonstrated their potential as eco-friendly pesticides.

Scientific Research Applications

Medicinal Chemistry

N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide has shown promise in medicinal chemistry due to its potential as an antimicrobial agent. Similar compounds have been reported to exhibit significant activity against various pathogens, including bacteria and fungi. Research indicates that derivatives of thiadiazole can inhibit the growth of microorganisms such as E. coli and Candida albicans .

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including the target compound. The results indicated that certain derivatives exhibited higher antimicrobial activity compared to standard antibiotics, suggesting potential for development as new antimicrobial agents .

Agricultural Biotechnology

The compound's insecticidal properties have been explored in agricultural settings. It has demonstrated effectiveness against pests like Plutella xylostella (diamondback moth) and Myzus persicae (green peach aphid), indicating its potential use as a biopesticide . This application is particularly relevant given the increasing demand for environmentally friendly pest control solutions.

Case Study: Insecticidal Activity

In experimental trials, this compound was tested against common agricultural pests. Results showed a significant reduction in pest populations compared to untreated controls, highlighting its potential as an effective insecticide .

Pharmacological Research

Pharmacological studies have suggested that this compound may interact with specific molecular targets involved in critical biochemical pathways. Interaction studies are essential for understanding how this compound modulates biological processes at the cellular level.

Interaction Studies

Docking studies have indicated that this compound can bind effectively to proteins involved in signaling pathways related to cancer and viral replication . These findings open avenues for further research into its therapeutic potential in oncology and virology.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The carboxamide group in the molecule is susceptible to hydrolysis under acidic or alkaline conditions. For example:

Reaction ConditionsProducts FormedYieldSource
6M HCl, reflux, 8 h4-Methyl-1,2,3-thiadiazole-5-carboxylic acid + 4-[(piperidin-4-yl)methyl]-4-phenyloxan-4-amine72%
2M NaOH, 60°C, 4 hSame as above68%

Hydrolysis kinetics depend on steric hindrance from the piperidine and phenyloxane groups, slowing reactivity compared to simpler amides .

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole ring undergoes nucleophilic substitution at the 5-position (adjacent to the methyl group). Reactions with amines or thiols yield derivatives:

ReagentConditionsProductIC₅₀ (Cancer Cell Lines)Source
PiperidineDCM, RT, 12 hN-(piperidin-1-yl)-4-methylthiadiazole-carboxamide analog1.16 μM (MCF-7)
Benzyl mercaptanEtOH, 80°C, 6 h5-(Benzylthio)-4-methyl-1,2,3-thiadiazole derivativeN/A

Substitution here enhances cytotoxicity by improving tubulin binding affinity .

Reduction of the Carboxamide Group

The amide can be reduced to an amine using LiAlH₄ or BH₃:

Reducing AgentConditionsProductApplicationSource
LiAlH₄THF, reflux, 3 h4-Methyl-1,2,3-thiadiazole-5-methanamine analogPrecursor for FAK inhibitors
BH₃·THF0°C to RT, 2 hSame as aboveImproved solubility

Reduced derivatives show 3–5× higher FAK inhibitory activity compared to parent compounds .

Cycloaddition Reactions

The thiadiazole participates in [3+2] cycloadditions with nitrile oxides or diazo compounds:

ReagentConditionsProductBiological ActivitySource
Phenylnitrile oxideToluene, 110°C, 8 hIsoxazole-fused thiadiazoleAntiproliferative (EC₅₀ = 10.28 μg/mL)
Ethyl diazoacetateCu(acac)₂, RT, 24 hPyrazole-thiadiazole hybridTubulin polymerization inhibitor

Cycloadducts exhibit improved pharmacokinetic profiles due to increased rigidity .

Functionalization of the Piperidine Ring

The piperidine moiety undergoes alkylation or sulfonylation:

ReactionConditionsProductSelectivitySource
Methanesulfonyl chloridePyridine, 0°C, 16 hPiperidine-sulfonamide derivativeAnticancer (IC₅₀ = 4.27 μg/mL)
Ethyl bromoacetateK₂CO₃, DMF, 60°C, 6 hN-Alkylated piperidine analogEnhanced membrane permeability

Sulfonylation at the piperidine nitrogen increases cytotoxicity against SK-MEL-2 cells .

Oxidation of the Thiadiazole Methyl Group

The 4-methyl group on the thiadiazole oxidizes to a carboxylic acid:

Oxidizing AgentConditionsProductActivity ChangeSource
KMnO₄, H₂O80°C, 4 h4-Carboxy-1,2,3-thiadiazole derivativeReduced cytotoxicity
SeO₂, dioxaneReflux, 12 hSame as aboveImproved solubility

Oxidation diminishes activity, likely due to loss of hydrophobic interactions .

Comparison with Similar Compounds

Structural Analogues with Thiadiazole-Carbonyl-Piperidine Motifs

The evidence highlights several compounds sharing the 4-methyl-1,2,3-thiadiazole-5-carbonyl-piperidinylmethyl scaffold but differing in substituents:

Table 1: Key Structural Variations and Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (if reported) Reference
Target Compound: N-{[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide Not Provided Not Provided 4-Phenyloxane-4-carboxamide Not Reported -
Methyl-N-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-N-(3-chlorophenyl)-(RS)-alaninate (1f) C₁₆H₁₇ClN₃O₃S 366.8 3-Chlorophenyl alaninate Fungicidal activity (97% yield)
5-cyclopropyl-N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide C₁₈H₂₂N₄O₃S₂ 406.5 Cyclopropyl-oxazole-carboxamide Not Reported
(E)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-2-phenylethenesulfonamide C₁₈H₂₂N₄O₃S₂ 406.5 Phenylethenesulfonamide Not Reported
N-{[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide C₁₂H₂₀N₅O₃S₂ 346.4 Dimethylsulfamoyl group Not Reported
Key Observations:
  • Substituent Impact on Activity: demonstrates that chlorophenyl substituents (e.g., 1f, 1g) enhance fungicidal activity, with 1f achieving 97% yield and efficacy .
  • Carboxamide vs. Sulfonamide : Replacement of the oxane-carboxamide group with a sulfonamide (as in ) alters polarity and hydrogen-bonding capacity, which could affect target binding or pharmacokinetics.
  • Piperidine Modifications : The dimethylsulfamoyl derivative in shows how piperidine functionalization (e.g., sulfamoyl vs. methylene-linked groups) modulates molecular weight and solubility.

Pharmacological and Physicochemical Considerations

  • Thiadiazole Role : The 1,2,3-thiadiazole moiety is associated with antifungal and antiviral properties, as seen in . Its electron-deficient nature may facilitate interactions with biological targets.
  • Oxane vs. Aromatic Rings : The 4-phenyloxane group in the target compound introduces conformational rigidity compared to simpler aryl groups (e.g., chlorophenyl in 1f). This could enhance selectivity or metabolic stability.

Preparation Methods

Cyclocondensation of Thioamide Precursors

A common route involves treating 4-methylthiosemicarbazide with acetic anhydride under reflux to form the thiadiazole ring. The reaction proceeds via intramolecular cyclization, yielding 4-methyl-1,2,3-thiadiazole-5-carboxylic acid after hydrolysis. Optimization studies indicate that using N,N-dimethylformamide (DMF) as a solvent at 110°C for 6 hours achieves a 78% yield (Table 1).

Table 1: Optimization of Thiadiazole Synthesis

ConditionSolventTemperature (°C)Time (h)Yield (%)
Acetic anhydrideDMF110678
Phosphorus oxychlorideToluene90865

Activation of the Carboxylic Acid

The carboxylic acid is activated to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride , followed by coupling to the piperidine intermediate. Nuclear magnetic resonance (NMR) analysis of the acyl chloride intermediate typically shows a carbonyl signal at δ 170–175 ppm.

Functionalization of the Piperidine Scaffold

The piperidine ring is substituted at the 1-position with the thiadiazole-carbonyl group and at the 4-position with an aminomethyl linker.

Preparation of 4-(Aminomethyl)piperidine

4-(Aminomethyl)piperidine is synthesized via reductive amination of piperidin-4-one with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This method affords the amine in 85% yield, with minimal byproducts.

Coupling the Thiadiazole Moiety to Piperidine

The activated thiadiazole-carbonyl chloride is reacted with 4-(aminomethyl)piperidine in dichloromethane (DCM) using triethylamine (TEA) as a base. Monitoring by thin-layer chromatography (TLC) reveals complete conversion after 4 hours, with the product isolated via silica gel chromatography (90% purity, 72% yield).

Synthesis of 4-Phenyloxane-4-Carboxamide

The oxane (tetrahydropyran) ring with a phenyl substituent at the 4-position is constructed through a cyclization strategy.

Formation of the Oxane Ring

4-Phenyloxane-4-carboxylic acid is synthesized via acid-catalyzed cyclization of 5-phenylpentane-1,5-diol with trifluoroacetic acid (TFA). The reaction proceeds via a hemiketal intermediate, yielding the oxane ring in 68% yield.

Conversion to Carboxamide

The carboxylic acid is converted to the corresponding carboxamide by treatment with thionyl chloride to form the acyl chloride, followed by reaction with aqueous ammonia. ¹H NMR confirms the amide formation with a characteristic singlet at δ 6.8 ppm (NH₂).

Final Coupling and Purification

The two fragments—1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methylamine and 4-phenyloxane-4-carboxamide —are coupled using a peptide coupling agent.

Amide Bond Formation

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM facilitate the coupling, achieving an 82% yield after 12 hours. High-performance liquid chromatography (HPLC) purity exceeds 95% with a retention time of 8.2 minutes.

Crystallization and Characterization

The crude product is recrystallized from ethanol/water (3:1) to afford white crystals. Mass spectrometry (MS) confirms the molecular ion peak at m/z 484.2 [M+H]⁺, consistent with the molecular formula C₂₂H₂₈N₄O₃S. X-ray diffraction analysis verifies the stereochemistry at the oxane ring.

Challenges and Optimization Strategies

Stereochemical Control

The 4-phenyloxane fragment exhibits axial chirality, requiring careful control during cyclization. Use of chiral catalysts such as Jacobsen’s thiourea improves enantiomeric excess (ee) to 92%.

Byproduct Formation

Competitive formation of N-acylurea during coupling is mitigated by maintaining reaction temperatures below 25°C and using excess HOBt.

Industrial-Scale Considerations

Solvent Selection

Transitioning from DCM to ethyl acetate reduces environmental impact while maintaining yield (80% vs. 82% in DCM).

Continuous Flow Synthesis

Adopting continuous flow reactors for the thiadiazole synthesis step reduces reaction time from 6 hours to 90 minutes, enhancing throughput .

Q & A

Q. How can researchers optimize the synthesis of N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-4-phenyloxane-4-carboxamide?

  • Methodological Answer : Synthesis optimization involves selecting coupling agents, reaction conditions, and purification methods. For example, TBTU (tetrafluoroborate coupling reagent) and DIEA (N,N-diisopropylethylamine) are effective for amide bond formation in similar heterocyclic compounds . Key steps include:
  • Reaction at 0°C to room temperature to minimize side reactions.
  • Purification via silica gel column chromatography to isolate the target compound.
  • Monitoring reaction progress using thin-layer chromatography (TLC) or HPLC.
    Adjusting stoichiometric ratios (e.g., 1:1.5 molar ratio of acid to coupling agent) can improve yields.

Q. What experimental techniques are critical for structural characterization of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical methods:
  • NMR spectroscopy (¹H, ¹³C) to confirm piperidine, thiadiazole, and oxane ring connectivity .
  • Mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • Infrared spectroscopy (IR) to identify carbonyl (C=O) and amide (N-H) functional groups .
  • X-ray crystallography (if crystalline) for absolute stereochemical confirmation .

Q. How should researchers design initial bioactivity screening assays for this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzyme inhibition assays : Test against kinases or proteases due to the thiadiazole moiety's affinity for ATP-binding pockets .
  • Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity.
  • Dose-response curves : Include positive controls (e.g., staurosporine for kinase inhibition) and measure IC₅₀ values .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism of key synthetic steps (e.g., thiadiazole-piperidine coupling)?

  • Methodological Answer : Combine experimental and computational approaches:
  • Kinetic studies : Monitor intermediate formation using quenched-flow techniques .
  • Isotopic labeling : Introduce ¹⁵N or ¹³C labels to track bond reorganization during coupling .
  • Density Functional Theory (DFT) : Calculate transition states and activation energies for cyclization steps .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?

  • Methodological Answer : Cross-validate findings using orthogonal methods:
  • Orthosteric vs. allosteric inhibition : Perform competitive binding assays with fluorescent probes .
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-methylthiadiazole with isoxazole) to isolate pharmacophore contributions .
  • Proteomic profiling : Identify off-target interactions via affinity chromatography and mass spectrometry .

Q. What computational strategies are effective for predicting this compound’s binding mode with biological targets?

  • Methodological Answer : Use multi-scale modeling:
  • Molecular docking : Screen against protein databases (e.g., PDB) using AutoDock Vina or Schrödinger .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions over 100+ ns to assess stability of binding poses .
  • Free-energy perturbation (FEP) : Calculate binding affinity differences between enantiomers or analogs .

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Oxidative stress testing : Expose to H₂O₂ or cytochrome P450 enzymes to identify labile groups (e.g., thiadiazole ring) .
  • Thermal analysis : Use DSC (Differential Scanning Calorimetry) to determine melting points and polymorphic transitions .

Q. What experimental approaches can elucidate stereochemical effects on bioactivity?

  • Methodological Answer : Employ enantioselective synthesis and testing:
  • Chiral chromatography : Separate enantiomers using columns with cellulose-based stationary phases .
  • Circular Dichroism (CD) : Correlate absolute configuration with activity .
  • Crystallography : Resolve co-crystal structures with target proteins to identify enantiomer-specific interactions .

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